molecular formula C6H13ClN2 B13460496 5-Methylpiperidin-2-imine hydrochloride

5-Methylpiperidin-2-imine hydrochloride

Cat. No.: B13460496
M. Wt: 148.63 g/mol
InChI Key: UJBBZYAKACEIJN-UHFFFAOYSA-N
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Description

5-Methylpiperidin-2-imine hydrochloride: is a nitrogen-containing heterocyclic compound. It is a derivative of piperidine, which is a six-membered ring containing five methylene bridges and one amine bridge. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperidin-2-imine hydrochloride typically involves the reaction of 5-methylpiperidine with an appropriate reagent to introduce the imine functionality. One common method is the condensation of 5-methylpiperidine with an aldehyde or ketone, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpiperidin-2-imine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methylpiperidin-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but lacking the imine group.

    Pyridine: Another nitrogen-containing heterocycle with different chemical properties.

    Piperazine: A related compound with two nitrogen atoms in the ring.

Uniqueness: 5-Methylpiperidin-2-imine hydrochloride is unique due to its specific imine functionality, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. Its ability to form reversible covalent bonds with biological targets makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

3-methyl-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-5-2-3-6(7)8-4-5;/h5H,2-4H2,1H3,(H2,7,8);1H

InChI Key

UJBBZYAKACEIJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)N.Cl

Origin of Product

United States

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